4-Methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile
CAS No.: 675126-26-8
Cat. No.: VC2231046
Molecular Formula: C15H19N3O5
Molecular Weight: 321.33 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 675126-26-8 |
---|---|
Molecular Formula | C15H19N3O5 |
Molecular Weight | 321.33 g/mol |
IUPAC Name | 4-methoxy-5-(3-morpholin-4-ylpropoxy)-2-nitrobenzonitrile |
Standard InChI | InChI=1S/C15H19N3O5/c1-21-14-10-13(18(19)20)12(11-16)9-15(14)23-6-2-3-17-4-7-22-8-5-17/h9-10H,2-8H2,1H3 |
Standard InChI Key | FYCDMKYKGPHRFW-UHFFFAOYSA-N |
SMILES | COC1=C(C=C(C(=C1)[N+](=O)[O-])C#N)OCCCN2CCOCC2 |
Canonical SMILES | COC1=C(C=C(C(=C1)[N+](=O)[O-])C#N)OCCCN2CCOCC2 |
Introduction
Chemical Identity and Properties
Nomenclature and Identifiers
4-Methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile is known by several alternative names in scientific literature and chemical databases. The compound is registered with the Chemical Abstracts Service (CAS) under the number 675126-26-8 . Its standard IUPAC name is 4-methoxy-5-(3-morpholin-4-ylpropoxy)-2-nitrobenzonitrile. In pharmaceutical research and industry, it is commonly identified as Gefitinib Intermediate 1 or Gefitinib Impurity 2, highlighting its significance in Gefitinib synthesis and quality control .
The compound is also indexed in PubChem with CID 11723582 and has the MDL number MFCD11110476 . Its standard InChIKey is FYCDMKYKGPHRFW-UHFFFAOYSA-N, providing a unique identifier that enables precise chemical database searching.
Additional synonyms include 2-Nitro-4-Methoxy-5-(3-Morpholinopropoxy)benzonitrile, 4-Methoxy-5-[3-(4-morpholinyl)propoxy]-2-nitrobenzonitrile, and Benzonitrile, 4-methoxy-5-[3-(4-morpholinyl)propoxy]-2-nitro- . This variety of nomenclature reflects the compound's presence across different chemical databases and literature sources.
Table 1: Primary Identifiers of 4-Methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile
Identifier Type | Value |
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CAS Number | 675126-26-8 |
IUPAC Name | 4-methoxy-5-(3-morpholin-4-ylpropoxy)-2-nitrobenzonitrile |
Molecular Formula | C15H19N3O5 |
Molecular Weight | 321.33 g/mol |
PubChem CID | 11723582 |
MDL Number | MFCD11110476 |
Standard InChIKey | FYCDMKYKGPHRFW-UHFFFAOYSA-N |
Structural Characteristics
The molecular structure of 4-Methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile features a benzonitrile core with specific functional group substitutions that determine its chemical behavior and reactivity. The compound consists of a benzene ring with four key substituents: a cyano group (-CN), a nitro group (-NO2), a methoxy group (-OCH3), and a morpholinopropoxy chain (-O-CH2-CH2-CH2-N-morpholine) .
The exact mass of the compound has been determined to be 321.13247072 Da through high-resolution mass spectrometry . This precise measurement is essential for analytical identification and quality control processes.
The structural representation can be defined through its SMILES notation: COC1=C(C=C(C(=C1)N+[O-])C#N)OCCCN2CCOCC2 . This notation provides a linear textual representation of the molecule's structure that enables computational chemistry applications and chemical database searches.
The arrangement of functional groups within the molecule contributes significantly to its chemical reactivity and its utility as a pharmaceutical intermediate. The nitro and cyano groups, being electron-withdrawing, affect the electron density distribution across the benzene ring, while the methoxy and morpholinopropoxy groups introduce electron-donating effects and additional reaction sites.
Physical and Chemical Properties
4-Methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile possesses several distinctive physical and chemical properties that influence its behavior in chemical reactions and biological systems. Based on computed properties, the compound has a XLogP3-AA value of 1.4, indicating moderate lipophilicity . This property affects its solubility characteristics and potential for crossing biological membranes.
The compound contains no hydrogen bond donors and seven hydrogen bond acceptors . These characteristics are particularly relevant for understanding its potential interactions with biological targets and its pharmacokinetic properties. The presence of multiple hydrogen bond acceptors suggests capability for intermolecular interactions that could be significant in drug-receptor binding scenarios.
Additionally, the molecule possesses six rotatable bonds , contributing to its conformational flexibility. This flexibility is an important consideration in molecular docking studies and structure-activity relationship analyses in drug design.
Table 2: Physical and Chemical Properties of 4-Methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile
Property | Value | Reference |
---|---|---|
Molecular Weight | 321.33 g/mol | |
Exact Mass | 321.13247072 Da | |
XLogP3-AA | 1.4 | |
Hydrogen Bond Donor Count | 0 | |
Hydrogen Bond Acceptor Count | 7 | |
Rotatable Bond Count | 6 |
The recommended storage conditions for this compound include keeping it in a sealed container, maintaining dry conditions, and storing at room temperature . These storage requirements indicate the compound's stability characteristics under normal laboratory conditions.
Applications and Uses
Role as a Pharmaceutical Intermediate
4-Methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile serves primarily as a key intermediate in pharmaceutical synthesis pathways. The compound is used in the synthesis of complex organic molecules and is particularly valuable in medicinal chemistry research. Its well-defined structure with multiple functional groups makes it a versatile building block for further chemical modifications.
The most significant application of this compound is as a key intermediate in the synthetic pathway of Gefitinib, as evidenced by its alternative name "Gefitinib Intermediate 1" . Gefitinib is an epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor that has been approved for the treatment of certain types of non-small cell lung cancer (NSCLC).
The structural features of 4-Methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile contribute significantly to the final pharmacophore of Gefitinib. In particular, the morpholinopropoxy group is retained in the final structure of Gefitinib and plays a crucial role in its binding to the ATP pocket of the EGFR tyrosine kinase domain.
Connection to Gefitinib
The relationship between 4-Methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile and Gefitinib extends beyond its role as a synthetic intermediate. The compound is also identified as "Gefitinib Impurity 2," highlighting its significance in quality control processes for Gefitinib production . This dual identification underscores the compound's importance in both the synthetic route to Gefitinib and in ensuring the purity of the final pharmaceutical product.
As an impurity, the presence of this compound must be monitored and controlled during Gefitinib manufacturing to meet stringent pharmaceutical quality standards. The establishment of analytical methods for detecting and quantifying this compound in Gefitinib preparations represents an important aspect of pharmaceutical quality assurance.
The synthetic pathway from 4-Methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile to Gefitinib likely involves the reduction of the nitro group to form 2-Amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile (CAS: 675126-27-9), followed by additional steps to incorporate the quinazoline core structure characteristic of Gefitinib. Throughout this transformation, the morpholinopropoxy group remains intact, demonstrating its significance in the molecular design of the final drug.
Research Applications
Beyond its specific role in Gefitinib synthesis, 4-Methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile has potential applications in broader medicinal chemistry research, particularly in the development of novel anticancer agents. The compound's structural features make it a valuable scaffold for further derivatization and structure-activity relationship studies.
Researchers may utilize this compound as a starting point for creating molecular probes to study EGFR signaling and related pathways. It may also serve as a template for designing inhibitors targeting other kinases or signaling proteins involved in cancer and other diseases.
Additionally, the compound is relevant in the preparation of radiolabeled versions of Gefitinib for positron emission tomography (PET) imaging studies. This application contributes to the development of molecular imaging techniques for cancer research and personalized medicine approaches.
Comparative Analysis
Comparison with Related Compounds
4-Methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile shares structural similarities with several related compounds, particularly its reduced derivative 2-Amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile (CAS: 675126-27-9). This amino derivative results from the reduction of the nitro group and serves as the next intermediate in the Gefitinib synthesis pathway.
Table 3: Comparison of 4-Methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile with its Amino Derivative
Property | 4-Methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile | 2-Amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile |
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CAS Number | 675126-26-8 | 675126-27-9 |
Molecular Formula | C15H19N3O5 | C15H21N3O3 |
Molecular Weight | 321.33 g/mol | 291.35 g/mol |
Position 2 Substituent | Nitro (-NO2) | Amino (-NH2) |
Role in Synthesis | Earlier intermediate | Later intermediate |
Reactivity | Higher due to nitro group | Lower, but more nucleophilic at position 2 |
The nitro compound generally exhibits higher chemical reactivity, particularly toward nucleophilic aromatic substitution reactions, due to the strong electron-withdrawing effect of the nitro group. In contrast, the amino derivative presents a more nucleophilic center at position 2, which is critical for subsequent coupling reactions in the Gefitinib synthesis pathway.
Both compounds contain the key morpholinopropoxy structural element that is preserved in the final Gefitinib structure, highlighting the importance of this moiety in the drug's pharmacophore.
Current Research and Future Perspectives
Recent Developments
Recent developments involving 4-Methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile have focused on optimizing its synthesis and exploring alternative pathways to Gefitinib and related compounds. The compound's continued commercial availability suggests ongoing relevance in pharmaceutical research and development .
Advances in analytical chemistry have likely improved methods for detecting and quantifying this compound as an impurity in Gefitinib preparations. As "Gefitinib Impurity 2," the compound is subject to regulatory scrutiny, driving research into sensitive and specific analytical techniques for its detection.
The most recent information available in PubChem indicates that the compound's record was modified as recently as April 5, 2025 , suggesting continued interest and updates to the database information related to this compound.
Future Research Directions
Future research involving 4-Methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile may pursue several promising directions:
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Development of more efficient and environmentally friendly synthetic routes to this compound and its derivatives, potentially employing green chemistry approaches and catalytic methods.
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Exploration of structural modifications to the core framework to create next-generation EGFR inhibitors with improved selectivity, potency, or pharmacokinetic properties.
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Investigation of novel applications beyond EGFR inhibition, potentially targeting other kinases or signaling proteins involved in various disease pathways.
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Refinement of analytical methods for detecting and quantifying this compound in pharmaceutical preparations, contributing to improved quality control processes.
These research directions highlight the compound's ongoing significance in medicinal chemistry and pharmaceutical development, extending beyond its established role in Gefitinib synthesis.
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